molecular formula C8H15Cl2N3S B15297181 1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride

1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride

Cat. No.: B15297181
M. Wt: 256.20 g/mol
InChI Key: GKCAYAUMECGVQT-UHFFFAOYSA-N
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Description

1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride is a chemical compound that features a thiazole ring and a piperidine ring The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, while the piperidine ring is a six-membered ring containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the reaction of 2-aminothiazole with piperidine derivatives under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole or piperidine derivatives .

Scientific Research Applications

1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity for certain targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride
  • 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
  • 1-(4-Ethyl-1,3-thiazol-2-yl)methanamine dihydrochloride
  • 1-(2-Propyl-1,3-thiazol-4-yl)methanamine hydrochloride

Uniqueness

1-(1,3-Thiazol-2-yl)piperidin-3-amine dihydrochloride is unique due to the presence of both the thiazole and piperidine rings, which confer distinct chemical and biological properties. The combination of these rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H15Cl2N3S

Molecular Weight

256.20 g/mol

IUPAC Name

1-(1,3-thiazol-2-yl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C8H13N3S.2ClH/c9-7-2-1-4-11(6-7)8-10-3-5-12-8;;/h3,5,7H,1-2,4,6,9H2;2*1H

InChI Key

GKCAYAUMECGVQT-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)N.Cl.Cl

Origin of Product

United States

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